molecular formula C9H16N2O4 B1205843 2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol

2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol

Cat. No. B1205843
M. Wt: 216.23 g/mol
InChI Key: MKJAYSJDHSEFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol is a natural product found in Streptomyces with data available.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol is part of the oxazole series, which are known for their significance in chemical synthesis. Oxazoles have been used as reactive scaffolds and versatile intermediates in the synthesis of various complex structures. For instance, derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde and its analogs are synthesized from treatment with dimethylamine and other amines. These derivatives have shown potential in forming 2,5-disubstituted derivatives of 4-tosyl-1,3-oxazole, indicating the compound’s role in chemical synthesis and molecular diversity (Vyzhdak et al., 2005). Moreover, the structural analysis of similar compounds, like a pyrimido[6,1-b][1,3]oxazin-6-one derivative, has contributed to understanding the molecular configurations and reaction mechanisms of these complex structures (Guillon et al., 2018).

Molecular Libraries and Synthetic Methodologies

Compounds in the oxazole series are pivotal in generating structurally diverse molecular libraries. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, is utilized in various alkylation and ring closure reactions, demonstrating the compound’s utility in creating a broad array of chemical entities for potential applications in drug discovery and other fields (Roman, 2013). Additionally, the synthesis of new 2-(Oxiran-2-yl)-1,3-oxazoles illustrates the compound’s relevance in developing synthetic methodologies for creating novel chemical structures (Shablykin et al., 2018).

Pharmaceutical Research and Molecular Interaction Studies

In the realm of pharmaceutical research, the enantioselective synthesis of metabolites of certain pharmaceutical compounds, such as Vasopressin V2 Receptor Antagonist OPC-31260, showcases the potential of compounds in the oxazole series in drug metabolism and pharmacokinetics studies (Matsubara et al., 2000). Furthermore, the synthesis and antiviral activity studies of related compounds, although not directly linked to 2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol, provide insights into the potential biological activities and interactions of oxazole derivatives (Ivashchenko et al., 2014).

properties

Product Name

2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol

InChI

InChI=1S/C9H16N2O4/c1-11(2)9-10-5-7(14)6(13)4(3-12)8(5)15-9/h4-8,12-14H,3H2,1-2H3

InChI Key

MKJAYSJDHSEFRI-UHFFFAOYSA-N

SMILES

CN(C)C1=NC2C(C(C(C2O1)CO)O)O

Canonical SMILES

CN(C)C1=NC2C(C(C(C2O1)CO)O)O

synonyms

allosamizoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol
Reactant of Route 2
2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol
Reactant of Route 3
2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol
Reactant of Route 4
2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol
Reactant of Route 5
2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol
Reactant of Route 6
2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol

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